molecular formula C15H15I3N2O7 B195382 3-Amino-5-[[[2,3-bis(acetyloxy)propyl]amino]carbonyl]-2,4,6-triiodo-benzoic Acid CAS No. 122731-59-3

3-Amino-5-[[[2,3-bis(acetyloxy)propyl]amino]carbonyl]-2,4,6-triiodo-benzoic Acid

Cat. No.: B195382
CAS No.: 122731-59-3
M. Wt: 716 g/mol
InChI Key: ZNLVMZLCIIIYPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

3-amino-5-(2,3-diacetyloxypropylcarbamoyl)-2,4,6-triiodobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15I3N2O7/c1-5(21)26-4-7(27-6(2)22)3-20-14(23)8-10(16)9(15(24)25)12(18)13(19)11(8)17/h7H,3-4,19H2,1-2H3,(H,20,23)(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNLVMZLCIIIYPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(CNC(=O)C1=C(C(=C(C(=C1I)N)I)C(=O)O)I)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15I3N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40472000
Record name AGN-PC-00FRCT
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40472000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

716.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122731-59-3
Record name 3-Amino-5-[[[2,3-bis(acetyloxy)propyl]amino]carbonyl]-2,4,6-triiodobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=122731-59-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name RAC-5-amino-N-(2,3-diacetoxypropyl)-2,4,6-triiodoisophthalamic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122731593
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AGN-PC-00FRCT
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40472000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name rac-5-Amino-N-(2,3-diacetoxypropyl)-2,4,6-triiodoisophthalamic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.109.423
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Core Intermediate Synthesis

The synthesis begins with 5-amino-2,4,6-triiodoisophthalic acid, which undergoes sequential modifications to introduce the acetyloxypropylamine side chain. The triiodo aromatic core provides radiopacity, while the amino and carboxylic acid groups enable further derivatization. Key steps include:

  • Iodination : Commercial routes typically start with isophthalic acid derivatives, which undergo iodination using iodine monochloride (ICl) in concentrated sulfuric acid. This step ensures high regioselectivity for the 2,4,6-positions.

  • Amide Coupling : The 5-amino group reacts with 2,3-bis(acetyloxy)propylamine via carbodiimide-mediated coupling (e.g., EDC/HOBt) to form the intermediate 5-(2,3-diacetoxypropylcarbamoyl)-2,4,6-triiodobenzoic acid.

Smiles Rearrangement for Acyloxypropylamine Installation

The defining step in synthesizing this compound involves a Smiles rearrangement, a base-catalyzed intramolecular nucleophilic aromatic substitution. This reaction converts alkoxycarbonyl intermediates into the desired acylaminocarbonyl derivatives.

Reaction Overview

Starting from 5-(alkylaminocarbonyl-alkoxy)-2,4,6-triiodobenzoic acid derivatives (Formula II in patent literature), the rearrangement proceeds under basic conditions:

IIBaseI (target compound)+Byproducts\text{II} \xrightarrow{\text{Base}} \text{I (target compound)} + \text{Byproducts}

For example, heating 5-(2-hydroxyethyl-aminocarbonylmethoxy)-2,4,6-triiodo-bis-(2,3-dihydroxypropyl)isophthalamide in aqueous NaOH at 90°C induces rearrangement to yield ioversol precursors.

Mechanistic Insights

The reaction involves:

  • Deprotonation of the hydroxyl or amine group adjacent to the carbonyl.

  • Nucleophilic attack on the triiodoaromatic ring, displacing the alkoxy group.

  • Acyl migration to form the stable acylaminocarbonyl product.

Optimization of Reaction Conditions

Solvent and Base Selection

Optimal yields (>70%) are achieved using polar aprotic solvents (e.g., DMF, DMAC) with strong bases like NaOH or KOH. Protic solvents (water, ethanol) are less effective due to competing hydrolysis.

Table 1: Solvent and Base Impact on Rearrangement Efficiency

SolventBaseTemperature (°C)Conversion (%)
WaterNaOH9070–75
DMFKOH2585
EthanolNaHCO₃6040

Data adapted from patent examples.

Temperature and Catalysis

Elevated temperatures (50–100°C) accelerate the reaction but risk decomposition. Crown ethers (e.g., 18-crown-6) enhance reaction rates by complexing alkali metal ions, improving nucleophilicity.

Purification and Isolation

Crystallization Techniques

Post-reaction neutralization with dilute HCl precipitates unreacted starting materials, which are removed via filtration. The target compound is isolated by evaporating the aqueous layer and recrystallizing from ethanol or acetone.

Chromatographic Methods

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves the product from acylated byproducts, achieving >95% purity.

Challenges and Mitigation Strategies

Side Reactions

  • O-Acylation : Hydroxyl groups on the propylamine side chain may undergo unintended acylation. Using bulky acylating agents (e.g., pivaloyl chloride) minimizes this.

  • Iodine Loss : Prolonged heating above 100°C risks deiodination. Strict temperature control (<90°C) preserves the triiodo structure.

Industrial-Scale Adaptations

Continuous Flow Synthesis

Recent advancements employ microreactors to enhance heat/mass transfer, reducing reaction times from hours to minutes while maintaining yields >80%.

Green Chemistry Initiatives

Solvent recycling (DMF recovery via distillation) and biocatalytic methods (lipase-mediated acylations) are under investigation to reduce environmental impact.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, Ar-H), 4.95–4.20 (m, 4H, OCH₂), 2.10 (s, 6H, CH₃CO).

  • HPLC-MS : m/z 716.00 [M+H]⁺, consistent with the molecular formula C₁₅H₁₅I₃N₂O₇.

Applications in Contrast Agent Synthesis

The compound serves as a precursor for iopromide, iomeprol, and ioversol. Subsequent steps involve:

  • Hydrolysis : Removing acetyl groups under mild acidic conditions.

  • Amidation : Reacting the carboxylic acid with dihydroxyalkylamines to form bis-amide derivatives .

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-[[[2,3-bis(acetyloxy)propyl]amino]carbonyl]-2,4,6-triiodo-benzoic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Nitric acid, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, alcohols, thiols.

Major Products

The major products formed from these reactions include various iodinated derivatives, amides, and esters, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Synthesis of Iopromide

One of the primary applications of 3-Amino-5-[[[2,3-bis(acetyloxy)propyl]amino]carbonyl]-2,4,6-triiodo-benzoic Acid is as an intermediate in the synthesis of iopromide. Iopromide is a non-ionic iodinated contrast agent used in medical imaging, particularly in computed tomography (CT) scans. The synthesis pathway involves the conversion of this compound into iopromide through a series of chemical reactions that utilize its functional groups effectively .

Biochemical Research

This compound is utilized in biochemical research due to its unique structure and properties. It can serve as a model compound for studying interactions between small molecules and biological systems. Its triiodobenzoic acid moiety allows for radiolabeling, making it useful in imaging studies and tracking biological processes in vivo .

Drug Development

The compound's potential as a therapeutic agent is under investigation. Its structural features may contribute to bioactivity against certain diseases or conditions. Research is ongoing to explore its efficacy and safety profiles in preclinical models. The ability to modify its structure further enhances its potential as a lead compound in drug discovery .

Case Study 1: Iopromide Synthesis Optimization

A study focused on optimizing the synthesis route of iopromide highlighted the efficiency gains achieved by using this compound as an intermediate. The researchers reported a significant reduction in reaction times and improved yields compared to traditional methods .

Case Study 2: Imaging Applications

Research conducted at a leading university demonstrated the utility of this compound in developing new imaging agents for enhanced CT imaging. The study showed that derivatives of this compound exhibited improved contrast properties while maintaining low toxicity levels .

Data Table: Comparison of Synthesis Yields

CompoundYield (%)Reaction Time (hours)Reference
Traditional Synthesis of Iopromide6512
Optimized Synthesis with 3-Amino...858

Mechanism of Action

The mechanism of action of 3-Amino-5-[[[2,3-bis(acetyloxy)propyl]amino]carbonyl]-2,4,6-triiodo-benzoic Acid involves its interaction with biological tissues during imaging procedures. The iodine atoms in the compound absorb X-rays, providing a contrast that enhances the visibility of internal structures. The compound targets specific tissues based on its chemical properties, allowing for detailed imaging of organs and blood vessels .

Comparison with Similar Compounds

Chemical Identity :

  • CAS Number : 122731-59-3 .
  • Structure: A triiodinated benzoic acid derivative with a bis(acetyloxy)propyl-substituted aminocarbonyl group at position 5 and an amino group at position 3.
  • Role: Intermediate in the synthesis of iopromide, a nonionic iodinated contrast agent used in medical imaging .
  • Key Properties : High iodine content (essential for X-ray contrast), acetylated hydroxyl groups (enhancing solubility and stability), and a polar carboxylic acid moiety .

Comparison with Structurally Similar Compounds

5-Amino-N-(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide Acid (DA-I037-n)

  • CAS : 111453-32-8 .
  • Structure : Lacks acetyl groups on the propyl chain (dihydroxypropyl instead of bis(acetyloxy)propyl).
  • Applications : Precursor to iodinated contrast agents.
  • Key Differences :
    • Solubility : The dihydroxypropyl group increases hydrophilicity compared to the acetylated analog.
    • Stability : Acetyl groups in the target compound reduce hydrolysis susceptibility, making it more stable during synthesis .

3,5-Diacetamido-2,4,6-triiodobenzoic Acid

  • CAS : 50978-11-5 .
  • Structure: Features two acetamido groups at positions 3 and 5, replacing the aminocarbonyl and acetyloxypropyl groups.
  • Applications : Used in radiopaque materials and as a contrast agent intermediate.
  • Key Differences: Lipophilicity: Higher XLogP3 (2.6) due to dual acetamido groups, enhancing membrane permeability .

5-Amino-N,N'-bis[2,3-bis(acetyloxy)propyl]-2,4,6-triiodo-N-methyl-1,3-benzenedicarboxamide

  • CAS: Not explicitly listed (referenced in ).
  • Structure : Contains dual bis(acetyloxy)propyl groups and a methylated dicarboxamide backbone.
  • Applications : Advanced intermediate for iodinated contrast agents with enhanced branching.
  • Key Differences :
    • Molecular Weight : Higher due to additional acetyloxy and methyl groups, impacting pharmacokinetics.
    • Biodistribution : Branched structure may reduce renal excretion rates compared to linear analogs .

Comparative Data Table

Compound Name CAS Number Key Functional Groups XLogP3 Applications Stability Notes
Target Compound 122731-59-3 Bis(acetyloxy)propyl, aminocarbonyl ~2.6* Iopromide synthesis High (acetylated groups)
DA-I037-n 111453-32-8 Dihydroxypropyl, aminocarbonyl ~1.8* Contrast agent precursor Moderate (prone to hydrolysis)
3,5-Diacetamido-2,4,6-triiodobenzoic Acid 50978-11-5 Dual acetamido 2.6 Radiopaque materials High (stable acetamido groups)
N,N'-bis[2,3-bis(acetyloxy)propyl] derivative N/A Branched bis(acetyloxy)propyl, dicarboxamide >3.0* Advanced contrast agents Very high (steric protection)

*Estimated based on structural analogs.

Research Findings and Functional Insights

  • Acetylation Impact : Acetylated derivatives (e.g., target compound) exhibit prolonged stability in biological systems compared to hydroxylated analogs like DA-I037-n, which are more prone to enzymatic degradation .
  • Iodine Positioning : The 2,4,6-triiodo substitution pattern maximizes X-ray attenuation, a critical feature shared across all compared compounds .
  • Structural Modifications: Bis(acetyloxy)propyl vs. Dicarboxamide vs. Monocarboxylic Acid: Dicarboxamide derivatives () show reduced renal clearance due to higher molecular weight and protein binding .

Biological Activity

3-Amino-5-[[[2,3-bis(acetyloxy)propyl]amino]carbonyl]-2,4,6-triiodo-benzoic acid (CAS No. 122731-59-3) is a complex compound with significant biological activity. Its molecular formula is C₁₅H₁₅I₃N₂O₇, and it has a molecular weight of 716 g/mol. This compound is primarily recognized as an intermediate in the synthesis of iopromide, a contrast agent used in medical imaging.

Research indicates that derivatives of benzoic acid, including this compound, may enhance the activity of critical protein degradation systems such as the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP). These pathways are essential for maintaining cellular homeostasis and protein turnover. The compound has been shown to interact with enzymes like cathepsins B and L, which play pivotal roles in protein degradation.

Table 1: Biological Activities of this compound

Activity TypeObservationsReference
Proteasome Activation Enhanced chymotrypsin-like activity
Cathepsin Activation Strong interaction with cathepsins B and L
Cytotoxicity Low cytotoxicity observed in various cell lines
Antioxidant Activity Potential antioxidant effects noted
Antimicrobial Activity Exhibited efficacy against certain bacterial strains

Case Studies

  • In Vitro Studies : In studies involving human foreskin fibroblasts, the compound demonstrated significant activation of both UPP and ALP pathways. At concentrations of 1 and 10 μg/mL, no cytotoxic effects were noted, indicating a favorable safety profile for further research into its therapeutic potential.
  • Cancer Cell Lines : The compound was evaluated in various cancer cell lines (Hep-G2 and A2058), where it showed minimal cell growth inhibition (less than 5%) at effective concentrations. This suggests potential use in cancer therapy with a low risk of toxicity to normal cells.
  • Antioxidant and Antimicrobial Properties : The compound's structure allows for interactions that may confer antioxidant properties. Additionally, preliminary tests indicate its effectiveness against specific bacterial strains, suggesting potential applications in antimicrobial therapies.

Q & A

Q. What are the standard synthetic routes for 3-Amino-5-[[[2,3-bis(acetyloxy)propyl]amino]carbonyl]-2,4,6-triiodo-benzoic Acid, and how are intermediates characterized?

  • Methodological Answer : The synthesis typically involves sequential iodination and functionalization of benzoic acid derivatives. Key steps include:

Iodination : Electrophilic substitution on the benzene ring using iodine monochloride (ICl) under controlled conditions to achieve 2,4,6-triiodo substitution.

Amide Coupling : Reaction with 2,3-bis(acetyloxy)propylamine via carbodiimide-mediated coupling (e.g., EDC/HOBt) to introduce the acetyloxypropylcarbamoyl group.

Amino Group Protection/Deprotection : Use of tert-butyloxycarbonyl (Boc) or other protecting groups to avoid side reactions.
Characterization :

  • NMR (1H, 13C) to confirm substitution patterns and intermediate structures .
  • Mass Spectrometry (LC-MS or HRMS) for molecular weight validation .
  • HPLC for purity assessment (>95% purity threshold for research-grade material) .

Q. How is the stability of this compound assessed under varying storage conditions?

  • Methodological Answer : Stability studies involve:
  • Thermogravimetric Analysis (TGA) : To determine decomposition temperatures.
  • Accelerated Degradation Tests : Exposure to heat (40–60°C), humidity (75% RH), and light (UV/vis) over 1–3 months.
  • Analytical Monitoring : Periodic HPLC and NMR to detect hydrolysis of acetyloxy groups or iodinated backbone degradation .
  • Storage Recommendations : Ambient conditions with desiccants and UV-protected containers to prevent hydrolytic or photolytic degradation .

Advanced Research Questions

Q. How can computational reaction path search methods optimize the synthesis of this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT with B3LYP/6-31G*) are used to model reaction pathways and transition states. Key strategies include:
  • Reaction Barrier Analysis : Identifying rate-limiting steps (e.g., iodination regioselectivity) .
  • Solvent Effect Modeling : COSMO-RS simulations to optimize solvent choice for coupling reactions .
  • Machine Learning Integration : Training models on existing reaction datasets to predict optimal conditions (e.g., temperature, catalyst load) .
    Example Workflow :
StepComputational ToolPurpose
Pathway PredictionGaussian 16Transition state identification
Solvent OptimizationCOSMO-RSDielectric constant/solubility matching
Data ValidationICReDD’s Reaction DatabaseCross-referencing experimental yields

Q. What strategies resolve discrepancies in spectroscopic data during structural elucidation of iodinated benzoic acid derivatives?

  • Methodological Answer : Contradictions in NMR/IR data arise due to overlapping signals or dynamic effects. Approaches include:
  • 2D NMR Techniques : HSQC and HMBC to resolve aromatic proton coupling and confirm iodine substitution positions .
  • Isotopic Labeling : 13C-labeled intermediates to track carbonyl group behavior during iodination .
  • X-ray Crystallography : Definitive structural assignment for crystalline intermediates .
    Case Study :
  • Overlapping 1H NMR signals (e.g., 171.4–173.0 ppm for C4 & C6 in iodinated derivatives) resolved via 13C DEPT-135 experiments .

Q. How can adsorption-based separation technologies improve purification of this compound?

  • Methodological Answer : Membrane or chromatographic methods are tailored for iodinated compounds:
  • Activated Carbon Functionalization : Grafting with benzoic acid derivatives enhances selectivity for iodine-containing byproducts .
  • HPLC Conditions :
ParameterValue
ColumnC18 reverse-phase
Mobile PhaseAcetonitrile/0.1% TFA in H2O (70:30)
Flow Rate1.0 mL/min
DetectionUV at 254 nm
  • Scale-Up Challenges : Pilot-scale simulations (e.g., COMSOL Multiphysics) model pressure drops and optimize column dimensions .

Data Contradiction Analysis

Q. How do researchers address conflicting reports on the hydrolytic stability of the acetyloxypropyl group in aqueous media?

  • Methodological Answer : Contradictions arise from pH-dependent hydrolysis kinetics. Systematic approaches include:
  • pH-Rate Profiling : Conduct hydrolysis studies at pH 2–10 to identify stability windows.
  • Kinetic Isotope Effects (KIE) : Deuterated solvents (D2O) to probe mechanistic pathways (e.g., acid-catalyzed vs. nucleophilic attack) .
  • Comparative Studies : Cross-validate results using LC-MS (hydrolysis products) and computational MD simulations (solvent accessibility of acetyloxy groups) .

Tables for Key Data

Q. Table 1: Common Characterization Techniques

TechniqueParametersApplicationReference
NMR (1H/13C)400–600 MHz, DMSO-d6Substitution pattern validation
LC-MSESI+, m/z 716.00 (M+H)+Molecular ion confirmation
HPLCC18 column, 254 nmPurity assessment (>95%)

Q. Table 2: Computational Tools for Reaction Optimization

ToolApplicationExample Output
Gaussian 16Transition state modelingActivation energy (kcal/mol)
COSMO-RSSolvent selectionSolubility parameters
ICReDD DatabaseExperimental validationYield vs. predicted conditions

Notes

  • Advanced methodologies integrate computational, experimental, and data science frameworks to address research challenges.
  • For reproducibility, ensure all synthetic steps are documented with raw spectral data and computational input files archived in open-access repositories.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Amino-5-[[[2,3-bis(acetyloxy)propyl]amino]carbonyl]-2,4,6-triiodo-benzoic Acid
Reactant of Route 2
Reactant of Route 2
3-Amino-5-[[[2,3-bis(acetyloxy)propyl]amino]carbonyl]-2,4,6-triiodo-benzoic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.